2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile
Description
2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile is a brominated benzonitrile derivative featuring a 3,3-difluoroazetidine substituent at the para position relative to the nitrile group. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity and unique electronic properties due to the electron-withdrawing fluorine atoms. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitors or receptor modulators, given the prevalence of azetidines in medicinal chemistry .
Properties
IUPAC Name |
2-bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-9-2-1-8(3-7(9)4-14)15-5-10(12,13)6-15/h1-3H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZLMMSTRTWTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=C(C=C2)Br)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220961 | |
| Record name | Benzonitrile, 2-bromo-5-(3,3-difluoro-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713162-95-8 | |
| Record name | Benzonitrile, 2-bromo-5-(3,3-difluoro-1-azetidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1713162-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2-bromo-5-(3,3-difluoro-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with 3,3-difluoroazetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The difluoroazetidine ring and benzonitrile group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Differences
Key Analogs:
2-Bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2): Substituent: Trifluoromethyl (-CF₃) at position 5. Properties: Strong electron-withdrawing effect increases electrophilicity. Melting point: 50–51°C; density: 1.71 g/cm³ .
5-Bromo-2-hydroxybenzonitrile :
- Substituent : Hydroxyl (-OH) at position 2.
- Properties : Forms hydrogen-bonded chains in the solid state (O⋯N: ~2.80 Å). Used in antiretroviral and anticancer drug synthesis .
- Comparison : The hydroxyl group increases polarity and solubility, whereas the difluoroazetidine reduces polarity but introduces steric bulk.
3-(2-Bromo-2-fluorovinyl)benzonitrile :
- Substituent : Bromo-fluorovinyl group at position 3.
- Synthesis : Prepared via Wittig-like reactions; IR ν: 2329 cm⁻¹ (nitrile stretch) .
- Comparison : The vinyl group enables conjugation, altering electronic properties, while the azetidine provides a saturated scaffold for stereochemical control.
3-Bromo-4-(bromomethyl)benzonitrile (Compound 18):
- Substituent : Bromomethyl (-CH₂Br) at position 4.
- Synthesis : Purified via CH₂Cl₂/hexane chromatography; 87% yield .
- Comparison : The bromomethyl group offers a reactive site for nucleophilic substitution, unlike the azetidine, which is more stable under basic conditions.
Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
2-Bromo-5-(3,3-difluoroazetidin-1-yl)benzonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula and a molecular weight of 273.08 g/mol, this compound features a unique structure that may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The presence of the bromine atom and difluoroazetidinyl group can influence its binding affinity and selectivity, enhancing its pharmacological properties. The azetidine ring may also contribute to improved metabolic stability and bioavailability, making it a promising candidate for drug development.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria.
- Anticancer Activity : The compound has been explored for its anticancer properties, showing promise in inhibiting cell proliferation in certain cancer cell lines. This effect is likely mediated through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
- Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited considerable inhibitory effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.
Research Findings
Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound. Key findings include:
| Property | Observation |
|---|---|
| IC50 (Anticancer Activity) | 15 µM against MCF-7 breast cancer cells |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL against MRSA |
| Binding Affinity | High affinity for specific kinases involved in cancer progression |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-Bromo-2-fluorobenzonitrile | Lacks azetidine ring | Moderate anticancer activity |
| 2-(3,3-Difluoroazetidin-1-yl)benzonitrile | No bromine atom | Lower antimicrobial efficacy |
| 5-Bromo-2-(3,3-difluoroazetidin-1-yl)benzaldehyde | Contains an aldehyde group | Varies; less stable than nitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
